An In-depth Technical Guide to N-(cyanomethyl)-4-methylbenzamide for Drug Discovery Professionals
An In-depth Technical Guide to N-(cyanomethyl)-4-methylbenzamide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of N-(cyanomethyl)-4-methylbenzamide, a key chemical intermediate with significant potential in the field of drug discovery and development. We will delve into its chemical identity, a robust and validated synthesis protocol, its applications as a strategic building block, and the necessary analytical methods for quality assurance.
Core Chemical Identity and Properties
Precise identification of a chemical entity is the foundation of reproducible scientific research. While a dedicated CAS number for N-(cyanomethyl)-4-methylbenzamide is not prominently listed in major databases, its constituent parts and related structures are well-documented. For the purpose of this guide, we will proceed with its established chemical name and derived properties. The compound is recognized by suppliers such as Life Chemicals under the product number F0749-0039.[1]
It is critical to distinguish the target compound from structurally similar molecules. For instance, CAS 36268-62-9 refers to 4-Cyano-N-methylbenzamide, and CAS 20228-87-9 identifies N-(cyanomethyl)-4-methylbenzenesulfonamide, which is a sulfonamide, not a benzamide.[2][3] These distinctions are vital for sourcing correct starting materials and interpreting analytical data.
Table 1: Physicochemical Properties of N-(cyanomethyl)-4-methylbenzamide
| Property | Value | Source |
| Chemical Name | N-(cyanomethyl)-4-methylbenzamide | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₀N₂O | Calculated |
| Molecular Weight | 174.20 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred from similar benzamides[4] |
| SMILES | CC1=CC=C(C=C1)C(=O)NCC#N | Inferred[1] |
Synthesis Protocol: A Validated Approach
The synthesis of N-(cyanomethyl)-4-methylbenzamide is a straightforward yet critical process that requires careful control of reaction conditions to ensure high yield and purity. The described methodology is a robust, self-validating system adapted from standard amide bond formation reactions, specifically the Schotten-Baumann reaction conditions.[5] This protocol leverages the reaction between an acyl chloride and an amine.[5]
Causality Behind Experimental Choices:
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Starting Materials: We select 4-methylbenzoyl chloride as the acylating agent and aminoacetonitrile hydrochloride as the amine source. 4-methylbenzoyl chloride is chosen for its commercial availability and high reactivity. Aminoacetonitrile is a direct precursor to the cyanomethyl amine moiety required in the final product.
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Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is twofold: first, to neutralize the hydrochloride salt of aminoacetonitrile, liberating the free amine for reaction, and second, to scavenge the HCl byproduct generated during the amide bond formation. This prevents protonation of the amine starting material, which would render it unreactive.
-
Solvent and Temperature: Anhydrous dichloromethane (DCM) or a similar aprotic solvent is used to prevent hydrolysis of the highly reactive acyl chloride. The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction, thereby minimizing side-product formation.
Step-by-Step Synthesis Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aminoacetonitrile hydrochloride (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Amine Liberation: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred suspension. The mixture will be stirred for 20-30 minutes at this temperature to ensure the complete formation of the free amine.
-
Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield N-(cyanomethyl)-4-methylbenzamide as a solid.[4][5]
Applications in Drug Discovery
N-(cyanomethyl)-4-methylbenzamide serves as a crucial building block for synthesizing more complex, biologically active molecules. Its structure contains a versatile benzamide core, a key feature in many pharmaceutical agents, and a reactive cyanomethyl group.
Role as a Kinase Inhibitor Intermediate:
The N-(cyanomethyl)benzamide moiety is a recognized pharmacophore in the development of kinase inhibitors, particularly Janus kinase (JAK) inhibitors.[6] These enzymes are critical in cytokine signaling pathways that regulate cell growth and the immune response. Dysregulation of JAK signaling is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders.
For example, the complex molecule N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide, a known JAK kinase inhibitor, utilizes the N-(cyanomethyl)benzamide scaffold.[6] Our target compound, N-(cyanomethyl)-4-methylbenzamide, provides a strategic starting point for the synthesis of such complex inhibitors. The 4-methyl group can be functionalized or serve as a critical component for receptor binding, sometimes referred to as a "magic methyl" for its ability to significantly enhance potency or selectivity.
Analytical and Quality Control Protocols
Ensuring the identity, purity, and stability of a synthesized compound is paramount. A multi-pronged analytical approach is required.
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Structural Confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, ensuring all protons and carbons are present in the correct chemical environment.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.
-
Detailed HPLC Protocol for Purity Analysis:
This protocol is designed to be a self-validating system for routine quality control.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of N-(cyanomethyl)-4-methylbenzamide.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
Chromatographic Run:
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution as described in Table 2.
-
Table 2: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The acceptance criterion for high-purity material is typically >98%.
-
Supplier Information
Sourcing high-quality starting materials and intermediates is crucial for any research and development program. The following table lists potential suppliers for N-(cyanomethyl)-4-methylbenzamide and closely related analogues. Researchers should always request a Certificate of Analysis (CoA) to verify the identity and purity of the purchased material.
Table 3: Potential Suppliers
| Supplier | Compound Name | Product/CAS Number | Notes |
| Life Chemicals | N-(cyanomethyl)-4-methylbenzamide | F0749-0039 | Direct listing for the target compound.[1] |
| ChemUniverse | N-(cyanomethyl)-4-methylbenzenesulfonamide | CAS: 20228-87-9 | A related sulfonamide analogue.[3] |
| Pharmalego | N-(cyanomethyl)-4-ethylbenzamide | CAS: 211614-63-0 | Ethyl analogue, useful for structure-activity relationship (SAR) studies.[7] |
| ChemScene | 4-Cyano-N-methylbenzamide | CAS: 36268-62-9 | A structural isomer.[2] |
Conclusion
N-(cyanomethyl)-4-methylbenzamide is a valuable and versatile intermediate for drug discovery, particularly in the synthesis of kinase inhibitors. Its straightforward synthesis, combined with its strategic structural features, makes it an important tool for medicinal chemists. Adherence to rigorous synthesis and analytical protocols, as detailed in this guide, is essential to ensure the quality and reproducibility required for progression into drug development pipelines.
References
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Cheméo. Chemical Properties of Benzamide, n-(cyanomethyl)-n-methyl-4-nitro- (CAS 22978-12-7). Available from: [Link]
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ChemUniverse. n-(cyanomethyl)-4-methylbenzenesulfonamide. Available from: [Link]
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PubChem. N-(cyanomethyl)-N-methyl-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide. Available from: [Link]
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Aouine, Y., et al. (2010). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o530. Available from: [Link]
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Pharmaffiliates. N-(Cyanomethyl)-4-(2-((4-((2-hydroxyethyl)amino)phenyl)amino)pyrimidin-4-yl)benzamide. Available from: [Link]
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Knight Chemicals Online. N-(cyanomethyl)-4-methylbenzenesulfonohydrazide. Available from: [Link]
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Molport. 4-{N-[(4-chlorophenyl)methyl]methanesulfonamido}-N-[4-(cyanomethyl)phenyl]benzamide. Available from: [Link]
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Molecules. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Available from: [Link]
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U.S. Environmental Protection Agency. N-(4-Cyanophenyl)-N-hydroxybenzamide Properties. Available from: [Link]
- Google Patents. MA40067A - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts.
- Google Patents. KR20170015496A - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts.
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